

## Povorcitinib and TGF-beta signaling crosstalk

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An In-depth Technical Guide on the Crosstalk Between **Povorcitinib** and Transforming Growth Factor-Beta (TGF- $\beta$ ) Signaling

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Povorcitinib** (INCB054707) is an investigational, oral, selective Janus kinase 1 (JAK1) inhibitor currently under evaluation in phase 3 clinical trials for several inflammatory and autoimmune conditions, including hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[1] The JAK-STAT pathway, which **Povorcitinib** targets, is a critical signaling cascade for numerous proinflammatory cytokines.[2] Concurrently, the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway is a master regulator of diverse cellular processes, including cell growth, differentiation, immune modulation, and tissue homeostasis.[3][4] While traditionally viewed as distinct, emerging evidence points to significant crosstalk between the JAK-STAT and TGF- $\beta$  pathways.

This technical guide provides a detailed exploration of this intersection, focusing on the mechanism of action of **Povorcitinib** and its potential to modulate TGF-β-mediated responses. We will review the core signaling pathways, present quantitative data from recent clinical trials, detail relevant experimental protocols, and visualize the complex molecular interactions.

# The JAK-STAT Signaling Pathway and Povorcitinib's Mechanism of Action



The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling mechanism for a wide range of cytokines and growth factors involved in immunity and inflammation.[2] The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[5]

**Povorcitinib** is a selective inhibitor of JAK1.[1] By blocking the activity of the JAK1 enzyme, **Povorcitinib** disrupts the signaling of various pro-inflammatory cytokines believed to drive the pathogenesis of diseases like hidradenitis suppurativa, vitiligo, and prurigo nodularis.[6][7]

Caption: **Povorcitinib** inhibits the JAK1-STAT signaling pathway.

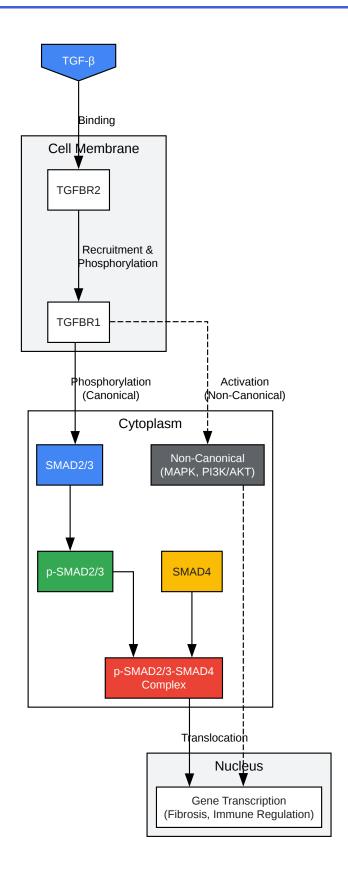
## The TGF-β Signaling Pathway

TGF-β is a pleiotropic cytokine that regulates a vast number of cellular functions.[8] Its signaling is initiated by the binding of a TGF-β ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1).[3][9] This activated receptor complex propagates the signal through two main branches:

- Canonical (SMAD-dependent) Pathway: The activated TGFBR1 phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus to regulate the expression of target genes involved in processes like fibrosis and immune suppression.[3][4]
- Non-Canonical (SMAD-independent) Pathways: TGF-β receptors can also activate other signaling cascades, including various mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), PI3K/AKT, and Rho-like GTPases.[10] These pathways contribute to the diverse and context-dependent effects of TGF-β.

TGF- $\beta$  has a dual role in immunity; it is a potent suppressor of inflammation and key for immune tolerance, but under certain conditions, such as in the presence of IL-6, it can promote the differentiation of pro-inflammatory Th17 cells.[11]





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Caption: Canonical and non-canonical TGF-β signaling pathways.

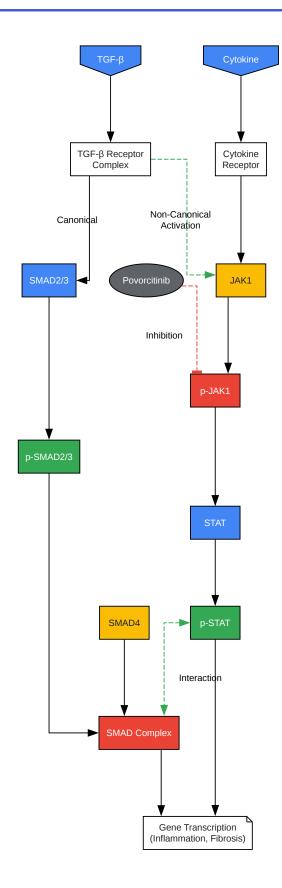


# Crosstalk Between Povorcitinib-Targeted JAK-STAT and TGF-β Signaling

The interaction between the JAK-STAT and TGF- $\beta$  pathways is bidirectional and complex, representing a critical node in the regulation of inflammation and fibrosis.

- TGF-β Activates the JAK-STAT Pathway: TGF-β can directly activate the JAK-STAT axis as part of its non-canonical signaling. It has been reported that JAK1 is a constitutive TGFβRI binding protein and is required for the rapid, SMAD-independent phosphorylation of STATs following TGF-β stimulation.[12] In fibroblasts, TGF-β stimulation can induce JAK2 expression and phosphorylation, leading to the activation of STAT3, which mediates fibrogenic effects.[10] This indicates that TGF-β can utilize the JAK-STAT pathway to execute some of its functions.
- JAK-STAT Signaling Modulates the TGF-β Pathway: The JAK-STAT pathway can, in turn, influence TGF-β/SMAD signaling. For instance, STAT3 can selectively interact with SMAD3 to either enhance or antagonize TGF-β signaling, depending on the cellular context. Furthermore, studies using JAK inhibitors have provided direct evidence of this regulation. Inhibition of JAK2 with AG-490 was shown to prevent high glucose-induced increases in both TGF-β and fibronectin synthesis in mesangial cells.[5] Similarly, the JAK inhibitor baricitinib was found to attenuate fibrosis by regulating the crosstalk between the JAK2 and TGF-β1 signaling pathways.
- **Povorcitinib**'s Impact on TGF-β-Regulated Genes: Crucially, transcriptomic analyses from a phase 2 study of **povorcitinib** in patients with hidradenitis suppurativa provided direct evidence of this crosstalk. Treatment with **povorcitinib** was associated with the downregulation of multiple inflammatory signaling markers, including genes known to be regulated by TGF-β.[13][14] This suggests that by inhibiting JAK1, **povorcitinib** can modulate the downstream effects of the TGF-β pathway, potentially contributing to its therapeutic efficacy in inflammatory and fibrotic conditions.





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Caption: Bidirectional crosstalk between JAK-STAT and TGF- $\beta$  pathways.





## **Quantitative Data from Povorcitinib Clinical Trials**

The clinical development program for **povorcitinib** has generated substantial quantitative data across several inflammatory skin diseases where TGF- $\beta$  is implicated.

## Table 1: Povorcitinib Efficacy in Hidradenitis Suppurativa (Phase 3 - 12 Weeks)

Data from the STOP-HS1 and STOP-HS2 trials highlight the efficacy of **povorcitinib** in achieving Hidradenitis Suppurativa Clinical Response (HiSCR50), defined as a ≥50% reduction in total abscess and inflammatory nodule count with no increase in abscesses or draining tunnels.[15][16][17]

Study	Treatment Group	HiSCR50 Response Rate	Placebo Response Rate
STOP-HS1	Povorcitinib 45 mg	40.2%	29.7%
Povorcitinib 75 mg	40.6%	29.7%	
STOP-HS2	Povorcitinib 45 mg	42.3%	28.6%
Povorcitinib 75 mg	42.3%	28.6%	

In a phase 2 study, RNA-seq analysis of lesional skin biopsies revealed that the 30 mg dose of **povorcitinib** resulted in 1082 differentially expressed genes between baseline and Week 8. [14] Notably, these impacted genes included those regulated by TGF-β signaling, providing a molecular link between **povorcitinib**'s mechanism and the TGF-β pathway.[13][14]

## Table 2: Povorcitinib Efficacy in Vitiligo (Phase 2 - 24 Weeks)

The primary endpoint was the percentage change from baseline in the total Vitiligo Area Scoring Index (T-VASI).[18][19]



Treatment Group	Mean % Change in T-VASI	Placebo Mean % Change
Povorcitinib 15 mg	-19.1%	+2.3%
Povorcitinib 45 mg	-17.8%	+2.3%
Povorcitinib 75 mg	-15.7%	+2.3%

## Table 3: Povorcitinib Efficacy in Prurigo Nodularis (Phase 2 - 16 Weeks)

The primary endpoint was the proportion of patients achieving at least a 4-point improvement in the Itch Numerical Rating Scale (NRS4).[20]

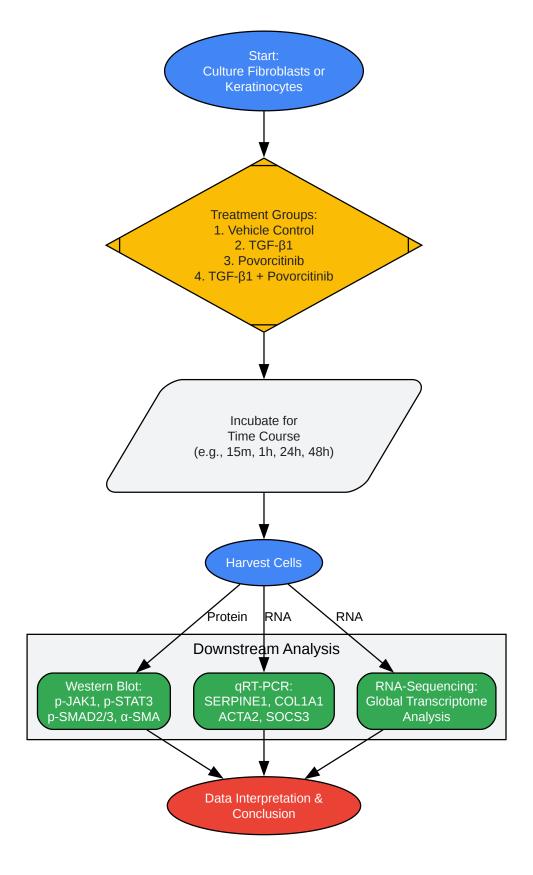
Treatment Group	Proportion Achieving NRS4	Placebo Proportion
Povorcitinib 15 mg	36.1%	11.1%
Povorcitinib 45 mg	44.4%	11.1%
Povorcitinib 75 mg	54.1%	11.1%

## **Experimental Protocols for Investigating Crosstalk**

To further elucidate the molecular mechanisms of the **povorcitinib**-TGF- $\beta$  crosstalk, a series of in vitro experiments can be employed.

### **Experimental Workflow Diagram**





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Caption: Workflow for in vitro analysis of signaling crosstalk.



### **Detailed Methodologies**

- · Cell Culture and Stimulation:
  - o Cell Lines: Use primary human dermal fibroblasts or human epidermal keratinocytes.
  - Culture Conditions: Culture cells in appropriate media (e.g., DMEM for fibroblasts)
    supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO<sub>2</sub>.
  - Serum Starvation: Prior to stimulation, starve cells in serum-free media for 12-24 hours to reduce baseline signaling activity.
  - Treatment: Pre-treat cells with **povorcitinib** (e.g., 10-1000 nM) or vehicle (DMSO) for 1-2 hours. Subsequently, stimulate with recombinant human TGF-β1 (e.g., 5 ng/mL) for various time points (e.g., 15 minutes for phosphorylation events, 24-48 hours for gene expression changes).
- Western Blotting for Protein Phosphorylation and Expression:
  - Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
  - SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
  - Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include: anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, anti-phospho-SMAD2, anti-phospho-SMAD3, anti-SMAD2/3, and anti-α-SMA. Use anti-β-actin as a loading control.
  - Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) substrate.
- Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
  - RNA Extraction and cDNA Synthesis: Extract total RNA using a TRIzol-based method or a commercial kit. Synthesize cDNA from 1 μg of RNA using a reverse transcription kit.



- PCR Reaction: Perform qRT-PCR using a SYBR Green master mix on a real-time PCR system.
- Primers: Use validated primers for TGF-β target genes such as SERPINE1 (PAI-1),
  COL1A1 (Collagen Type I Alpha 1), and ACTA2 (α-SMA), and JAK-STAT target genes like
  SOCS3. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

## Conclusion

The relationship between **povorcitinib** and TGF- $\beta$  signaling is an exemplary case of intricate pathway crosstalk in immunology and drug development. Evidence strongly suggests that the JAK-STAT and TGF- $\beta$  pathways are not isolated cascades but are deeply intertwined. TGF- $\beta$  can directly activate JAK1-STAT signaling, while the JAK-STAT pathway, in turn, modulates TGF- $\beta$ 's transcriptional output.

The clinical and transcriptomic data for **povorcitinib**, particularly in hidradenitis suppurativa, indicate that its therapeutic effects may extend beyond the canonical inhibition of cytokine signaling to include the modulation of TGF-β-regulated processes.[14] This dual activity on two major signaling hubs involved in inflammation and fibrosis positions JAK1 inhibition as a compelling therapeutic strategy. Further investigation using the protocols outlined here will be crucial to fully dissect these interactions and leverage this knowledge for the development of targeted therapies for a host of complex diseases.

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